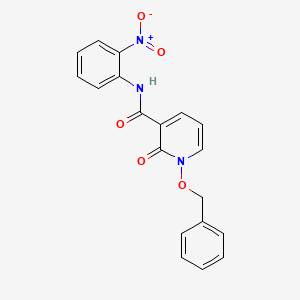

1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

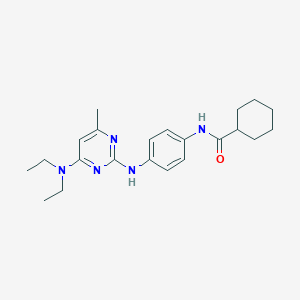

The compound is a complex organic molecule, likely related to the field of organic chemistry or medicinal chemistry. It contains functional groups such as benzyloxy, nitrophenyl, and carboxamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or Wittig reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions depending on the conditions. For instance, the nitro group might be reduced to an amino group under certain conditions . The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are crucial for handling, storage, and application of the compound .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The chemical under discussion falls within the category of 1,4-dihydropyridines (DHPs), compounds known for their versatile synthetic applications and significant roles in medicinal chemistry. DHP derivatives exhibit a wide range of biological activities and are pivotal intermediates in organic synthesis. Studies have demonstrated novel synthetic routes to DHP monoacid derivatives, highlighting the compound's utility in synthesizing cardiovascular agents and exploring its electronic properties for material sciences (Shim et al., 1988). Furthermore, advancements in synthetic methodologies enable the preparation of DHPs with various substituents, facilitating the exploration of their chemical and physical properties (Reinaud et al., 1991).

Antimicrobial and Antioxidant Activities

Compounds structurally related to the one have been studied for their potential antioxidant activities. For instance, derivatives of DHPs containing nitro, amino, and other substituents have been synthesized and evaluated for their antioxidant properties, revealing some compounds with activities superior to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This suggests the compound's relevance in developing new antioxidants.

Material Science and Optical Applications

In the realm of materials science, DHP derivatives have been explored for their electronic and optical properties. For example, compounds containing nitrophenyl groups have been used in molecular electronic devices, demonstrating significant on-off ratios and negative differential resistance, which are key for developing advanced electronic components (Chen et al., 1999). Moreover, the structural flexibility of DHPs allows for their application in photophysical studies and the development of materials with unique optical properties (Sivakumar et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(20-16-10-4-5-11-17(16)22(25)26)15-9-6-12-21(19(15)24)27-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHTWPSGPPIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455433.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2455435.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid](/img/structure/B2455439.png)